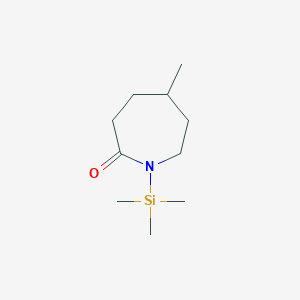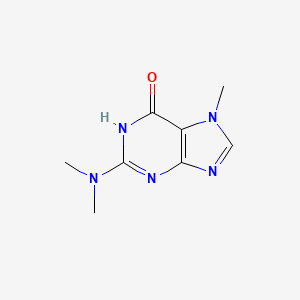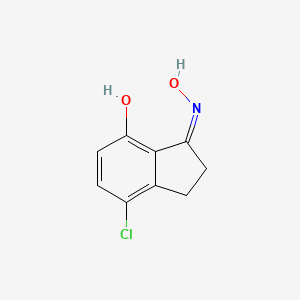
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is a chemical compound that belongs to the class of indenones. Indenones are fused molecules containing a cyclopentanone ring and a benzene ring. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 7th position, and an oxime group at the 1st position of the indenone structure. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime can be achieved through various methods, including grinding, stirring, and ultrasound irradiation. These methods have been found to be efficient in terms of time and synthetic performance . The general synthetic route involves the reaction of 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include substituted indenones, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential biomolecules in microorganisms . Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the chloro, hydroxy, and oxime groups.
4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the hydroxy and oxime groups.
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.
Uniqueness
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of all three functional groups (chloro, hydroxy, and oxime) on the indenone structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(3Z)-7-chloro-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H8ClNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2/b11-7- |
Clé InChI |
YKQBZPSVOIVJHG-XFFZJAGNSA-N |
SMILES isomérique |
C1C/C(=N/O)/C2=C(C=CC(=C21)Cl)O |
SMILES canonique |
C1CC(=NO)C2=C(C=CC(=C21)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


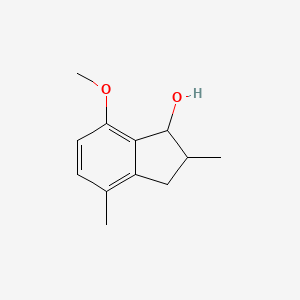
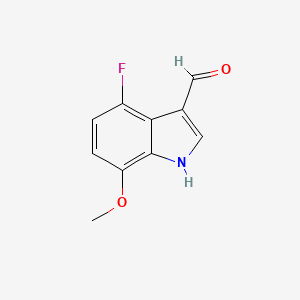

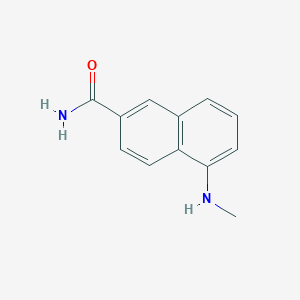
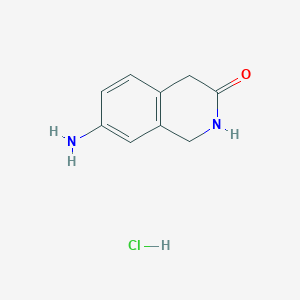

![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

